![molecular formula C5H12ClN B2445158 N,1-dimethylcyclopropan-1-amine;hydrochloride CAS No. 2418643-28-2](/img/structure/B2445158.png)
N,1-dimethylcyclopropan-1-amine;hydrochloride
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Description
Scientific Research Applications
Synthetic Pathways
The synthesis of cyclopropylamines, including compounds similar to N,1-dimethylcyclopropan-1-amine;hydrochloride, involves innovative routes that leverage various precursors and reagents. For instance, 1-ethynylcyclopropylamine, a related compound, was synthesized from cyclopropylacetylene, highlighting a method for preparing cyclopropylamine derivatives. This approach offers a foundation for synthesizing a wide range of cyclopropylamine-based compounds, potentially including N,1-dimethylcyclopropan-1-amine;hydrochloride, by modifying the reaction conditions and starting materials (Kozhushkov et al., 2010).
Organocatalytic Methodologies
The development of organocatalytic methodologies for the synthesis of functionalized cyclopropanes, such as those involving dimethyl chloromalonate and nitroolefins, represents a significant advance in the field. These methods provide a stereoselective approach to highly functionalized nitrocyclopropanes, which could be adapted for the synthesis and functionalization of compounds like N,1-dimethylcyclopropan-1-amine;hydrochloride. The versatility of these catalytic processes underscores their potential in generating a diverse array of cyclopropylamine derivatives with specific functional groups (McCooey et al., 2006).
Cyclopropanation Reactions
Cyclopropanation reactions, particularly those involving dimethylzinc-mediated additions to aldimines, open avenues for the synthesis of C-cyclopropylalkylamines. This method not only allows for the generation of allylic amines but also facilitates the formation of cyclopropanes under specific conditions, offering a potential pathway for synthesizing N,1-dimethylcyclopropan-1-amine;hydrochloride. The high yield and excellent diastereoselectivity achieved in these reactions highlight the efficiency and precision of such synthetic strategies (Wipf et al., 2003).
Applications in Organic Synthesis and Material Science
Building Blocks for Organic Synthesis
The development of versatile building blocks, such as 1-substituted 2,2-dimethoxyethylamine hydrochlorides, demonstrates the utility of cyclopropylamine derivatives in organic synthesis. These compounds serve as crucial intermediates for various chemical transformations, potentially including those involving N,1-dimethylcyclopropan-1-amine;hydrochloride. The efficient synthesis of these building blocks, characterized by wide substrate scopes, underscores their significance in constructing complex molecules and facilitating diverse chemical reactions (Liu et al., 2009).
Advanced Material Synthesis
The synthesis and application of novel ligands, such as 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, in asymmetric catalysis illustrate the role of cyclopropylamine derivatives in material science. These ligands, when ortho-palladated, form complexes that can be used in enantioselective reactions, offering a pathway for the synthesis of chiral materials and catalysts. The potential for generating optically active compounds from these complexes highlights the importance of cyclopropylamine derivatives, including N,1-dimethylcyclopropan-1-amine;hydrochloride, in developing new materials with specific optical properties (Yap et al., 2014).
properties
IUPAC Name |
N,1-dimethylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5(6-2)3-4-5;/h6H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMJTUHARUFWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2418643-28-2 |
Source
|
Record name | N,1-dimethylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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